molecular formula C16H34O4S B12528265 2-Hydroxyhexadecane-1-sulfonic acid CAS No. 141946-79-4

2-Hydroxyhexadecane-1-sulfonic acid

Cat. No.: B12528265
CAS No.: 141946-79-4
M. Wt: 322.5 g/mol
InChI Key: YUBGJSHFULOAKN-UHFFFAOYSA-N
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Description

2-Hydroxyhexadecane-1-sulfonic acid is an organic compound with the molecular formula C16H34O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a sulfonic acid group attached to a hexadecane chain. This compound is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyhexadecane-1-sulfonic acid typically involves the sulfonation of hexadecane derivatives. One common method is the reaction of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation of hexadecane, followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhexadecane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hexadecanone or hexadecanoic acid.

    Reduction: Formation of hexadecane sulfonate or hexadecane sulfinate.

    Substitution: Formation of halogenated hexadecane derivatives.

Scientific Research Applications

2-Hydroxyhexadecane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyhexadecane-1-sulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can insert itself and alter the physical properties of the interface .

Comparison with Similar Compounds

Similar Compounds

    Hexadecane-1-sulfonic acid: Lacks the hydroxyl group, making it less hydrophilic.

    2-Hydroxyhexadecane: Lacks the sulfonic acid group, reducing its surfactant properties.

    Octadecane-1-sulfonic acid: Has a longer carbon chain, affecting its solubility and surfactant behavior.

Uniqueness

2-Hydroxyhexadecane-1-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective as a surfactant and useful in a variety of applications where both solubility and surface activity are required .

Properties

CAS No.

141946-79-4

Molecular Formula

C16H34O4S

Molecular Weight

322.5 g/mol

IUPAC Name

2-hydroxyhexadecane-1-sulfonic acid

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20)

InChI Key

YUBGJSHFULOAKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CS(=O)(=O)O)O

Origin of Product

United States

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